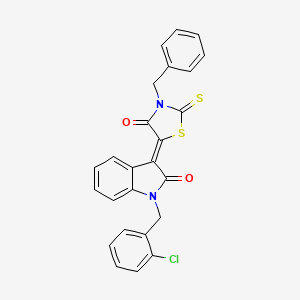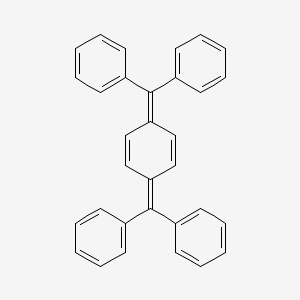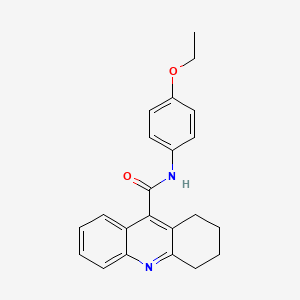
Benzo(1,3)dioxol-5-ylmethylene-methyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(1,3)dioxol-5-ylmethylene-methyl-amine is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.178 g/mol It is known for its unique structure, which includes a benzo[1,3]dioxole ring system attached to a methylene-methyl-amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(1,3)dioxol-5-ylmethylene-methyl-amine typically involves the condensation of benzo[1,3]dioxole-5-carbaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the condensation process . The reaction mixture is then subjected to purification techniques, such as recrystallization or chromatography, to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity on an industrial scale. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
Benzo(1,3)dioxol-5-ylmethylene-methyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles, like amines or thiols, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[1,3]dioxole-5-carboxylic acid derivatives, while reduction can produce benzo[1,3]dioxol-5-ylmethylamine .
科学的研究の応用
Benzo(1,3)dioxol-5-ylmethylene-methyl-amine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Benzo(1,3)dioxol-5-ylmethylene-methyl-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways . The exact molecular targets may include enzymes, receptors, or other proteins involved in cellular processes.
類似化合物との比較
Benzo(1,3)dioxol-5-ylmethylene-methyl-amine can be compared with other similar compounds, such as:
Benzo(1,3)dioxol-5-ylmethylene-cyclohexyl-amine: This compound has a cyclohexyl group instead of a methyl group, which may alter its chemical properties and biological activities.
Benzo(1,3)dioxol-5-ylmethylene-(2-morpholin-4-yl-ethyl)-amine:
Benzo(1,3)dioxol-5-ylmethylene-(4-(4-bromo-phenyl)-thiazol-2-yl)-amine: The incorporation of a thiazole ring and a bromophenyl group can enhance its biological activity and specificity.
特性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-yl)-N-methylmethanimine |
InChI |
InChI=1S/C9H9NO2/c1-10-5-7-2-3-8-9(4-7)12-6-11-8/h2-5H,6H2,1H3 |
InChIキー |
VKOWSAAXBQIQFU-UHFFFAOYSA-N |
正規SMILES |
CN=CC1=CC2=C(C=C1)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(4-tert-butylphenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11961589.png)


![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11961610.png)
![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11961615.png)



![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11961643.png)


![1-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]thio}ethanone](/img/structure/B11961657.png)
